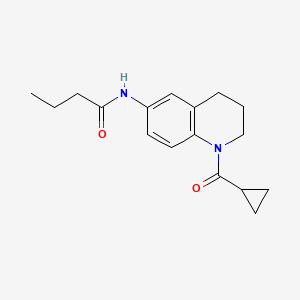

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

Description

N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a synthetic organic compound featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a cyclopropanecarbonyl group and at the 6-position with a butyramide moiety. Safety guidelines highlight its flammability, toxicity, and environmental hazards, necessitating strict storage conditions (dry, ventilated, 2–8°C) and handling precautions .

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-2-4-16(20)18-14-8-9-15-13(11-14)5-3-10-19(15)17(21)12-6-7-12/h8-9,11-12H,2-7,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZOVNFSMCLVFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl precursor. This can be achieved through the cyclopropanation of alkenes using diazo compounds or ylides. The tetrahydroquinoline moiety is then introduced via a Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. Finally, the butyramide group is attached through an amidation reaction, often using butyric anhydride or butyryl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography. Continuous flow reactors may also be utilized to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amide or cyclopropane positions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

Substitution: Sodium hydride (NaH), organolithium compounds

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced amides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Mechanisms

The compound is structurally related to tetrahydroquinoline derivatives, which have been identified as inhibitors of DNA glycosylases involved in the base excision repair pathway. Specifically, it has been shown to inhibit the enzyme OGG1 (8-oxoguanine DNA glycosylase), which plays a crucial role in repairing oxidative DNA damage. By inhibiting OGG1, N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide can enhance the cytotoxic effects of certain chemotherapeutic agents on cancer cells by preventing the repair of damaged DNA .

Research Findings

Recent studies have highlighted several applications of this compound:

- Cancer Therapy : Research indicates that compounds similar to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide exhibit potent inhibitory effects on OGG1. For instance, a related compound demonstrated an IC50 value of 0.059 μmol/L against OGG1 activity, suggesting strong potential for use in cancer therapies targeting oxidative DNA damage pathways .

- Anti-inflammatory Effects : The compound has also shown efficacy in reducing inflammation and mortality in mouse models of bacterial lung infections. This suggests its potential utility in treating inflammatory diseases or conditions exacerbated by bacterial infections .

Case Study 1: Inhibition of OGG1 Activity

In a study published in PMC, researchers evaluated the inhibition of OGG1 by various tetrahydroquinoline derivatives. N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide was among the compounds tested and showed significant inhibition of OGG1 activity in vitro. The study concluded that such inhibitors could be valuable in enhancing the effectiveness of existing cancer treatments by exploiting the vulnerabilities of cancer cells with defective DNA repair mechanisms .

Case Study 2: In Vivo Efficacy

Another study assessed the anti-inflammatory properties of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide in a murine model of pneumonia. The results indicated that treatment with this compound led to a marked reduction in inflammatory markers and improved survival rates compared to untreated controls. This suggests its potential role as a therapeutic agent in managing bacterial infections and associated inflammatory responses .

Potential Clinical Implications

Given its dual role as an inhibitor of DNA repair enzymes and an anti-inflammatory agent, N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide may have several clinical applications:

- Combination Therapy : It could be combined with traditional chemotherapeutic agents to enhance their efficacy against tumors with high levels of oxidative stress.

- Treatment for Inflammatory Diseases : Its anti-inflammatory properties may make it suitable for treating conditions such as chronic obstructive pulmonary disease (COPD) or other respiratory infections.

Data Table: Summary of Research Findings

| Study Focus | Compound | IC50 Value | Effect |

|---|---|---|---|

| OGG1 Inhibition | N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide | 0.059 μmol/L | Significant inhibition of OGG1 activity |

| Anti-inflammatory Efficacy | N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide | Not specified | Reduced inflammation and improved survival |

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby exerting an antimicrobial or anticancer effect. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Acylated Sulfonamides (5a–5d)

| Compound | Acyl Chain | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5a | Butyramide | 180–182 | 51.0 | 326.3 |

| 5b | Pentanamide | 174–176 | 45.4 | 340.4 |

| 5c | Hexanamide | 142–143 | 48.3 | 354.4 |

| 5d | Heptanamide | 143–144 | 45.4 | 368.4 |

Increasing acyl chain length correlates with reduced melting points and slightly lower yields, suggesting trade-offs between hydrophobicity and synthetic efficiency .

Tetrahydroquinoline Derivatives with Heterocyclic Substituents ()

Compounds 68–71 (e.g., N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide) retain the tetrahydroquinoline core but substitute the 1-position with piperidinyl or pyrrolidinyl groups and the 6-position with thiophene-carboximidamide. Key distinctions:

- 1-Position : Cyclopropanecarbonyl vs. nitrogen-containing heterocycles (piperidine/pyrrolidine).

- 6-Position : Butyramide (neutral amide) vs. thiophene-carboximidamide (polar amidine).

Table 2: Comparison of Tetrahydroquinoline Derivatives

| Compound | 1-Substituent | 6-Substituent | Yield (%) | HPLC Purity (%) |

|---|---|---|---|---|

| 68 | 1-Methylpiperidin-4-yl | Thiophene-2-carboximidamide | ~60 | >95 |

| 70 | Piperidin-4-yl | Thiophene-2-carboximidamide | 72.6 | >95 |

| 71 | 1-Methylpyrrolidin-3-yl | Thiophene-2-carboximidamide | 65.6 | >95 |

| Target | Cyclopropanecarbonyl | Butyramide | N/A | N/A |

Yields for these derivatives (60–73%) suggest robust synthetic routes despite structural complexity .

Patent-Based Analogues ()

Exemplary patent compounds (e.g., 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) incorporate fused heterocycles (benzothiazole, thiazole-carboxylic acid) at the 6-position. These modifications likely enhance binding to enzymatic targets (e.g., nitric oxide synthase inhibitors mentioned in ) but introduce synthetic challenges due to increased molecular complexity .

Key Research Findings

- Nitrogen-containing heterocycles (piperidine, pyrrolidine) improve solubility and metabolic stability compared to cyclopropanecarbonyl .

- Synthetic Efficiency: Yields for acylated sulfonamides (45–51%) are lower than those for amidine-containing tetrahydroquinolines (60–73%), highlighting the impact of substituent choice on reaction feasibility .

Biological Activity

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₂₁H₂₄N₂O₄S

- CAS Number : 2210228-45-6

- IUPAC Name : N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

The structure of this compound features a cyclopropanecarbonyl group attached to a tetrahydroquinoline core, which is known for its diverse pharmacological activities.

Research indicates that compounds similar to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds with tetrahydroquinoline structures often inhibit specific enzymes involved in metabolic pathways.

- Anticancer Activity : Some studies suggest that the compound may have potential in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells.

- Neuroprotective Effects : There is emerging evidence that such compounds may protect neuronal cells from oxidative stress and neurodegeneration.

Biological Activity Data

A summary of biological activity data for N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is presented below:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide. Below are notable findings:

- Anticancer Studies :

- Neuroprotective Effects :

- Enzyme Inhibition :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.